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  • Product: 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene
  • CAS: 2411221-35-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the physical and chemical properties of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene. Wh...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physical and chemical properties of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene. While this specific molecule is not extensively documented in current literature, this document extrapolates its characteristics from the well-established chemistry of its constituent functional groups: the aryl fluorosulfate and the N-(2-hydroxyethyl)benzamide moieties. The insights provided herein are grounded in the principles of organic chemistry and draw from extensive research into related compounds, offering a predictive and practical resource for its synthesis, handling, and potential applications.

Molecular Structure and Physicochemical Properties

The foundational step in understanding a molecule is to analyze its structure and predict its properties.

Caption: Structure of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC9H10FNO5S
Molecular Weight263.24 g/mol
AppearanceSolid (predicted)
Melting Point>95-100 °C (estimated based on similar structures)[1]
Boiling PointNot available
SolubilitySoluble in DMSO, slightly soluble in water (predicted)[1]
pKa~13.25 (for the hydroxyl group, predicted)[1]
The Aryl Fluorosulfate Moiety: A Stable yet Reactive Functional Group

The aryl fluorosulfate group is a cornerstone of modern chemical biology and drug discovery, primarily due to its unique stability and context-dependent reactivity. Unlike more reactive sulfonyl halides, aryl fluorosulfates are remarkably stable under many physiological conditions, including in aqueous solutions and in the presence of many biological nucleophiles.[2] This stability is attributed to the high homolytic bond dissociation energy of the S-F bond, which is significantly greater than that of S-Cl bonds, making it resistant to reduction and thermolysis.[3]

However, the fluorosulfate group is not inert. It participates in a class of reactions known as Sulfur(VI) Fluoride Exchange (SuFEx), a powerful click chemistry transformation.[4] This reaction allows for the efficient and selective formation of covalent bonds with nucleophiles, particularly under specific catalytic conditions or within the unique microenvironment of a protein's active site.[2][5] The reactivity of the sulfur atom can be triggered by hydrogen bonding to the fluorine, which activates the sulfur-fluorine bond for nucleophilic attack.[5] This has made aryl fluorosulfates valuable as "warheads" in covalent inhibitors and as versatile connectors in chemical biology.[5][6]

Furthermore, aryl fluorosulfates are excellent alternatives to triflates in a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings.[7][8][9][10] This makes them highly valuable building blocks in synthetic organic chemistry for the construction of complex molecules.[8]

The N-(2-hydroxyethyl)carbamoylbenzene Moiety

The N-(2-hydroxyethyl)carbamoyl group is a common structural motif in medicinal chemistry. The amide bond provides structural rigidity and participates in hydrogen bonding, which is crucial for molecular recognition in biological systems. The terminal hydroxyl group offers a site for further functionalization or can act as a hydrogen bond donor or acceptor, enhancing solubility and interaction with biological targets. Benzamides, in general, are a well-established class of compounds with a wide range of biological activities.[11] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the amide linkage, along with the terminal alcohol, suggests that this portion of the molecule will significantly influence its solubility and binding properties.

Synthesis and Methodologies

A plausible synthetic route to 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene would involve two key steps: the formation of the N-(2-hydroxyethyl)benzamide followed by the installation of the fluorosulfate group.

Synthesis_Pathway start 3-Hydroxybenzoic acid intermediate1 3-Hydroxy-N-(2-hydroxyethyl)benzamide start->intermediate1 1. Ethanolamine 2. Amide coupling reagent final_product 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene intermediate1->final_product SO2F2 or AISF, Base

Caption: Proposed synthetic pathway.

Experimental Protocol 1: Synthesis of 3-Hydroxy-N-(2-hydroxyethyl)benzamide

This procedure is based on standard amide coupling reactions.

  • Dissolution: Dissolve 3-hydroxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add an amide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir at room temperature for 15 minutes.

  • Amine Addition: Add ethanolamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-Hydroxy-N-(2-hydroxyethyl)benzamide.

Experimental Protocol 2: Synthesis of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene

This protocol utilizes sulfuryl fluoride (SO2F2) gas, a common reagent for this transformation.[6][12]

  • Dissolution: Dissolve 3-Hydroxy-N-(2-hydroxyethyl)benzamide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Base Addition: Add a base, such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (1.5 equivalents), to the solution and cool to 0 °C.

  • Sulfuryl Fluoride Addition: Carefully bubble sulfuryl fluoride (SO2F2) gas through the solution for 30-60 minutes, or use a shelf-stable SuFEx reagent like 4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF).[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the final product by column chromatography to obtain 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene.

Applications in Research and Drug Development

The unique properties of the aryl fluorosulfate group make this class of compounds highly valuable in drug discovery and chemical biology.

  • Covalent Inhibitors: The context-dependent reactivity of the fluorosulfate allows it to act as a "warhead" to form a covalent bond with nucleophilic amino acid residues (such as tyrosine, lysine, serine, or histidine) in a protein's binding site.[5][13] This can lead to potent and selective irreversible inhibitors.

  • Chemical Probes: The stability of the fluorosulfate group allows for its incorporation into molecular probes to study biological systems.[5] These probes can be used for activity-based protein profiling and target identification.

  • Drug Discovery Scaffolds: The ability of aryl fluorosulfates to participate in a wide range of cross-coupling reactions makes them versatile building blocks for creating libraries of complex molecules for drug screening.[8][9]

  • PET Imaging Agents: The fluorosulfate group can be radiolabeled with Fluorine-18 to create PET imaging agents, which are valuable tools in drug development and diagnostics.[2][14]

Application_Concept Molecule 1-Fluorosulfonyloxy-3- (2-hydroxyethylcarbamoyl)benzene TargetProtein Target Protein (e.g., Kinase, Enzyme) Molecule->TargetProtein Binding to active site CovalentComplex Covalent Protein-Inhibitor Complex TargetProtein->CovalentComplex SuFEx reaction with a nucleophilic residue (e.g., Tyrosine, Lysine)

Caption: Conceptual application as a covalent inhibitor.

Safety and Handling

Working with sulfonyl fluorides and their precursors requires strict adherence to safety protocols due to their potential hazards.

HazardPrecaution
Sulfuryl Fluoride (SO2F2) Highly toxic, colorless, and odorless gas.[15] Work must be conducted in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including a gas-tight chemical protection suit and self-contained breathing apparatus for handling large quantities.[15]
Sulfuryl Chloride Fluoride Corrosive and reacts with moisture.[16] Handle in a fume hood, wearing gloves, goggles, and a lab coat. Store in a cool, dry place, away from water.[16]
Skin and Eye Contact Can cause severe irritation or burns. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[16][17]
Inhalation May cause respiratory irritation.[15] High concentrations can be fatal.[15] If inhaled, move to fresh air and seek immediate medical attention.
Spills Evacuate the area and ventilate. For small spills, absorb with an inert material and dispose of as hazardous waste. For larger spills, follow emergency procedures.[17]

General Laboratory Practices:

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated chemical fume hood.

  • Keep reactive reagents away from water and moisture.

  • Be aware of the potential for delayed effects from exposure.[15]

Conclusion

1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene represents a molecule of significant interest at the intersection of medicinal chemistry and chemical biology. By understanding the distinct properties of the aryl fluorosulfate and N-(2-hydroxyethyl)benzamide moieties, researchers can effectively synthesize, handle, and explore the potential of this compound. The stability and latent reactivity of the fluorosulfate group, combined with the hydrogen-bonding capabilities of the side chain, make it a promising candidate for the development of novel chemical probes and targeted covalent therapeutics. This guide provides a foundational framework for further investigation into this and related molecular structures.

References

Sources

Exploratory

Synthesis Pathways for 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene: A SuFEx-Enabled Covalent Warhead

The SuFEx Paradigm in Covalent Design In the landscape of targeted covalent inhibitors (TCIs) and chemical biology probes, the sulfur(VI) fluoride exchange (SuFEx) reaction has emerged as a transformative click-chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

The SuFEx Paradigm in Covalent Design

In the landscape of targeted covalent inhibitors (TCIs) and chemical biology probes, the sulfur(VI) fluoride exchange (SuFEx) reaction has emerged as a transformative click-chemistry modality. The molecule 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene represents a highly versatile, bifunctional scaffold. It combines a proximity-activated electrophile (the aryl fluorosulfate group at position 1) with a solvent-exposed, hydrogen-bonding linker handle (the 2-hydroxyethylcarbamoyl group at position 3).

Unlike traditional sulfonyl chlorides, which are highly reactive and prone to rapid aqueous hydrolysis, aryl fluorosulfates are kinetically inert under physiological conditions. They require specific microenvironmental catalysis—typically provided by the binding pocket of a target protein (via basic residues like Lysine, Histidine, or Tyrosine)—to undergo S-F bond cleavage and subsequent covalent adduction[1].

Mechanism Warhead SuFEx Warhead Ar-OSO2F Complex Proximity Complex Non-covalent Binding Warhead->Complex Target Protein Target Lys-NH2 / Tyr-OH Target->Complex Transition Transition State S-F Bond Cleavage Complex->Transition Microenvironment Catalysis Adduct Covalent Adduct Ar-OSO2-Target Transition->Adduct -HF

Fig 1. SuFEx-mediated covalent target engagement mechanism via proximity-driven activation.

Retrosynthetic Logic & Pathway Causality

When designing the synthesis of this derivative, two primary retrosynthetic disconnections arise from the commercially available starting material, 3-hydroxybenzoic acid:

  • Route A (Late-Stage Fluorosulfation): Amidation of 3-hydroxybenzoic acid with ethanolamine, followed by fluorosulfation of the phenol.

  • Route B (Early-Stage Fluorosulfation): Fluorosulfation of 3-hydroxybenzoic acid, followed by amidation with ethanolamine.

The Causality for Selecting Route B: As an application scientist, one must anticipate competing nucleophiles. Ethanolamine possesses both a primary amine and a primary aliphatic alcohol. If Route A is employed, the intermediate contains both a phenolic OH and an aliphatic OH. Subjecting this intermediate to fluorosulfating agents (like SO₂F₂ or AISF) risks competitive formation of an alkyl fluorosulfate at the aliphatic alcohol. Alkyl fluorosulfates are highly reactive, unstable alkylating agents that rapidly degrade.

Route B is the superior, chemoselective pathway. By installing the fluorosulfate group first, we generate 3-(fluorosulfonyloxy)benzoic acid. Crucially, the aryl fluorosulfate group is exceptionally stable to primary amines and standard amide coupling conditions (e.g., HATU, DIPEA) at room temperature, provided strong amidine bases like DBU are avoided[2][3]. Therefore, the subsequent amidation with ethanolamine proceeds selectively at the activated carboxylic acid, leaving the fluorosulfate warhead completely intact.

Synthesis SM 3-Hydroxybenzoic Acid Step1 SO2F2, Et3N CH2Cl2/H2O SM->Step1 Int1 3-(Fluorosulfonyloxy) benzoic acid Step1->Int1 Step2 Ethanolamine, HATU DIPEA, DMF Int1->Step2 Prod 1-Fluorosulfonyloxy-3- (2-hydroxyethylcarbamoyl) benzene Step2->Prod

Fig 2. Forward synthesis workflow emphasizing early-stage fluorosulfation.

Self-Validating Experimental Methodologies

Protocol 1: Synthesis of 3-(Fluorosulfonyloxy)benzoic acid

This step utilizes a biphasic Schotten-Baumann-type system. The causality behind the CH₂Cl₂/H₂O mixture is critical: it allows the phenoxide to react with SO₂F₂ at the interface, while any mixed anhydride formed at the carboxylate rapidly hydrolyzes back to the free acid in the aqueous layer, ensuring absolute chemoselectivity[1].

Step-by-Step Procedure:

  • Initialization: Suspend 3-hydroxybenzoic acid (10.0 mmol, 1.38 g) in a biphasic mixture of CH₂Cl₂ (30 mL) and H₂O (20 mL).

  • Base Addition: Add Triethylamine (Et₃N) (25.0 mmol, 3.5 mL). The suspension will clear as the highly water-soluble carboxylate/phenoxide dianion forms.

  • Fluorosulfation: Introduce Sulfuryl Fluoride (SO₂F₂) gas via a balloon or bubbling frit into the vigorously stirring biphasic mixture at room temperature for 2 hours. (Note: If SO₂F₂ gas is unavailable, the bench-stable solid surrogate AISF can be substituted using DBU in strictly anhydrous conditions, followed by aqueous workup[4]).

  • In-Process Validation:

    • TLC: (DCM:MeOH 9:1 with 1% AcOH). The starting material (R_f ~ 0.2) should disappear, replaced by a new UV-active spot (R_f ~ 0.45).

    • LC-MS: Aliquot organic layer. Expected mass for C₇H₅FO₅S:[M-H]⁻ = 219.0 m/z.

  • Workup: Separate the layers. Acidify the aqueous layer with 1M HCl to pH 2.0 (critical to protonate the carboxylic acid for organic extraction). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate as a white solid.

Protocol 2: Chemoselective Amide Coupling

Amines are vastly more nucleophilic than alcohols. By utilizing HATU, the carboxylic acid is rapidly converted to an highly active HOAt ester, which is immediately intercepted by the primary amine of ethanolamine, preventing any O-acylation side reactions.

Step-by-Step Procedure:

  • Activation: Dissolve 3-(fluorosulfonyloxy)benzoic acid (5.0 mmol, 1.10 g) in anhydrous DMF (15 mL). Add HATU (5.5 mmol, 2.09 g) and N,N-Diisopropylethylamine (DIPEA) (10.0 mmol, 1.74 mL). Stir for 10 minutes at room temperature. The solution will turn pale yellow, indicating active ester formation.

  • Amidation: Add Ethanolamine (5.0 mmol, 0.30 mL) dropwise. Stir the reaction at room temperature for 2 hours.

  • In-Process Validation:

    • TLC: (EtOAc:Hexane 1:1). The active ester/acid (R_f ~ 0.8) should be consumed, yielding a more polar product spot (R_f ~ 0.3). A Ninhydrin stain of the plate must be negative, confirming the complete consumption of the primary amine.

    • LC-MS: Expected mass for C₉H₁₀FNO₅S:[M+H]⁺ = 264.0 m/z.

  • Workup: Dilute the reaction with EtOAc (50 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 x 20 mL, to remove DMF), 0.1M HCl (20 mL), and saturated aqueous NaHCO₃ (20 mL). Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (SiO₂, gradient 0-10% MeOH in DCM) to yield the pure 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene.

Quantitative Reagent Evaluation for Fluorosulfation

Selecting the right fluorosulfating agent dictates the scalability and safety profile of the synthesis. Below is a structured comparison of the standard reagents utilized in SuFEx chemistry.

ReagentPhysical StateChemoselectivity (Phenol vs. COOH)ScalabilityCost & Atom Economy
SO₂F₂ Gas GasExcellent (in biphasic H₂O/DCM)High (Industrial standard)Very Low Cost / High Economy
AISF SolidGood (requires anhydrous conditions)Moderate (Exothermic)High Cost / Low Economy
SDI / KF Solid (Generates SO₂F₂ in situ)Excellent (Two-chamber setup)Low-Moderate (Pressure limits)Moderate Cost / Moderate Economy

Table 1. Evaluation of fluorosulfating agents for the synthesis of SuFEx warheads.

Sources

Foundational

Comprehensive Toxicity and Safety Data Profile for 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Whitepaper Executive Summary The advent of Sulfur Fluoride Exchange (SuFEx) click che...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Whitepaper

Executive Summary

The advent of Sulfur Fluoride Exchange (SuFEx) click chemistry has revolutionized covalent drug discovery. The compound 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene represents a highly specialized aryl fluorosulfate building block. Featuring a reactive fluorosulfonyloxy electrophile (-OSO₂F) paired with a 2-hydroxyethylcarbamoyl directing/linker group, this molecule is engineered for proximity-driven covalent labeling of proteins.

Unlike traditional reactive electrophiles (e.g., sulfonyl chlorides) that suffer from rapid aqueous hydrolysis, aryl fluorosulfates maintain remarkable stability in biological media[1]. As a Senior Application Scientist, I emphasize that this "conditional reactivity" is a double-edged sword: it enables long incubation times in complex cellular lysates without degradation, but it also necessitates rigorous, targeted quenching protocols to mitigate environmental and occupational toxicity. This guide synthesizes the mechanistic causality of its toxicity with field-proven, self-validating safety protocols.

Chemical Identity & Physical Properties

Understanding the physicochemical nature of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is the first step in predicting its toxicological behavior. The electron-withdrawing nature of the carbamoyl group at the meta position modulates the electrophilicity of the sulfur(VI) center, balancing aqueous inertness with targeted reactivity.

Table 1: Chemical and Physical Data
PropertyValue / Description
Chemical Name 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene
Functional Groups Aryl fluorosulfate, Secondary amide, Primary alcohol
Aqueous Stability Highly stable at neutral pH; negligible hydrolysis (<5%) after 24 hours[1]
Target Residues Lysine (Lys), Tyrosine (Tyr), Histidine (His)[1]
Reactivity Profile Mild electrophile; requires juxtaposition via high-affinity binding[1]

Mechanistic Causality of Toxicity

The toxicity of aryl fluorosulfates does not stem from indiscriminate alkylation or acylation, but rather from specific biochemical pathways activated upon exposure.

Covalent Adduct Formation

The primary hazard of this compound is its ability to form irreversible sulfamate or sulfate adducts with biological nucleophiles[1]. While designed to target specific protein pockets, high systemic exposure can lead to off-target protein modification, triggering haptenization, immune responses, or the inactivation of critical enzymes.

Fluoride Ion Release

The SuFEx reaction mechanism fundamentally relies on the cleavage of the S-F bond, releasing a stoichiometric equivalent of fluoride ion (F⁻) for every successful covalent conjugation. While a single in vitro assay generates negligible fluoride, chronic exposure or bulk accidental ingestion can lead to acute fluoride toxicity. Fluoride ions aggressively bind serum calcium, potentially causing fatal hypocalcemia, metabolic acidosis, and neurotoxic effects such as tremors and muscle spasms[2].

SuFEx_Mechanism Probe 1-Fluorosulfonyloxy-3- (2-hydroxyethylcarbamoyl) benzene Complex Proximity-Driven Michaelis Complex Probe->Complex Non-covalent binding Target Target Protein (Lys, Tyr, His) Target->Complex Pocket recognition Adduct Covalent Adduct (Irreversible) Complex->Adduct S-F bond cleavage Fluoride Released Fluoride (F-) (Toxicity Source) Complex->Fluoride Leaving group

Fig 1. Proximity-driven SuFEx activation and fluoride release mechanism.

Toxicological Endpoints & GHS Classification

Based on the structural alerts of the fluorosulfate moiety and analog data from similar compounds like 4-(Fluorosulfonyloxy)benzoic acid[3], the following hazard classifications apply.

Table 2: GHS Hazard Classifications
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage Category 1DangerH318: Causes serious eye damage.
STOT - Repeated Exposure Category 2WarningH373: May cause damage to bones/teeth through prolonged exposure (via F⁻).

Note: Aryl fluorosulfates are generally not classified as severe skin corrosives like alkyl sulfonyl fluorides (e.g., PMSF), but they still pose significant eye damage risks upon contact[3].

Self-Validating Experimental Protocols

Because 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is stable in aqueous media, standard laboratory practices of "washing down the sink" are strictly prohibited. The compound will persist in wastewater. To ensure trustworthiness and environmental safety, researchers must employ a self-validating quenching workflow.

Protocol: Safe Handling and Validated Quenching of SuFEx Probes

Rationale: We utilize a strong, small-molecule nucleophile (e.g., ethanolamine or hydrazine) under mild basic conditions to force the SuFEx reaction to completion, destroying the reactive S-VI center before disposal. LC-MS is then used as a feedback loop to validate the destruction of the hazard.

Step 1: Preparation and Solubilization

  • Handle the compound exclusively within a Class II biological safety cabinet or chemical fume hood. Wear nitrile gloves (double-gloving recommended) and safety goggles.

  • Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Causality: Anhydrous DMSO prevents premature, slow-onset hydrolysis that occurs over months in aqueous buffers, ensuring precise dosing for downstream assays.

Step 2: Assay Execution

  • Dilute the DMSO stock into the biological matrix (e.g., cell lysate or purified protein buffer). Keep final DMSO concentration below 1% to prevent protein denaturation.

  • Incubate for the required duration (up to 48 hours is permissible due to the probe's high aqueous stability[1]).

Step 3: Active Quenching (Critical Safety Step)

  • To the remaining stock solutions or experimental waste, add a 10-fold molar excess of 1M Ethanolamine (pH 9.0).

  • Agitate the mixture at room temperature for 2 hours. Causality: The high concentration of the primary amine combined with the elevated pH overcomes the activation energy barrier, forcing the conversion of the fluorosulfate into an inert sulfamide, simultaneously releasing the fluoride ion in a controlled vessel.

Step 4: Analytical Validation (The Self-Validating System)

  • Draw a 10 µL aliquot of the quenched mixture.

  • Inject into an LC-MS system (ESI+ mode).

  • Validation Check: Confirm the absolute disappearance of the parent mass (M+H for 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene) and the appearance of the corresponding sulfamide adduct mass.

  • Only upon MS validation should the waste be transferred to standard hazardous chemical waste streams (labeled as containing trace fluoride salts).

Emergency First Aid and Spill Response

  • Eye Contact: Immediate and continuous flushing with water for at least 15 minutes is critical. Because of the potential for serious eye damage[3], seek ophthalmological attention immediately.

  • Skin Contact: Wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Unlike hydrofluoric acid burns, immediate calcium gluconate is rarely required for intact aryl fluorosulfates, but monitor for irritation.

  • Ingestion: Do not induce vomiting. Rinse mouth thoroughly. Monitor for signs of hypocalcemia (muscle twitching, numbness) due to potential in vivo fluoride release[2].

  • Spill Mitigation: Do not use water to flush spills. Absorb with inert materials (vermiculite, dry sand) and place in a sealed container. Treat the surface with a 5% sodium carbonate solution to neutralize any residual reactive species before final cleanup.

References

  • ChemScene. "Safety Data Sheet - 4-(Fluorosulfonyloxy)benzoic acid".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5DCeZh5dIRuPEWf3VRbWcpRKnWP4byxwj5DU7BFuvikOyD0HQO1C9zzkh9Q-_jc8FySlWL6q5cmpSa_PW4jusJNYEEoB2DK91p2UYXdsSJbiv-QbHjiNlFBG06f3p4sIwlcNDH3YHH__8SWYoPurGfYqPTOo-bSiljnuY6_JtPH2Hk9ureZ_nX7_T2AUAjaq6]
  • Smolecule. "Buy Phenyl fluorosulfate | Stability and Reactivity Profile of Fluorosulfates".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQmIn3_9okSyGau3lw00ap-Abl62kZ8H0I1Q82C4x0NmAZrYlOTJuTtkaEmLLGRwdYQsAsUXILwIQhlb0J3qdHDsbbssvoiivjgRd5kPTBm1xjHndIZ8BdhyAGxS3F6FWRK_bwezY=]
  • Spectrum Chemical. "SAFETY DATA SHEET - Fluoride Standard Solution".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSOfwZprCbgBO_yi4lCxoxKQAJZTkNSkT3I3I30yk7m5r6vBLrWFEPm14pai2nbuZoxvwQqJZRpjd15swQl7NpfRr54VzmPoXRygybrF2Q8kUzvQbUtE2qRrOfRzSgIMH71B4xOgj1nncEgxUJQRXmg_KPIQ==]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene for Advanced Bioconjugation

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene for bioconjugation. This document...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene for bioconjugation. This document outlines the underlying chemical principles, detailed experimental protocols, and critical considerations to ensure successful and reproducible conjugation to proteins and other biomolecules.

Introduction: The Power of Sulfonyl Fluorides in Covalent Bioconjugation

The field of bioconjugation is continually evolving, seeking more robust and versatile chemical tools to create stable and functional biomolecular conjugates.[1] Sulfonyl fluorides have emerged as a superior class of electrophilic reagents for the covalent modification of proteins and other biomolecules.[2][3] Unlike their more traditional counterparts, such as maleimides, sulfonyl fluorides offer a unique combination of stability and reactivity, enabling the formation of highly stable covalent bonds with a broader range of amino acid residues.[4][5]

1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is a novel bioconjugation reagent designed to harness the power of sulfonyl fluoride chemistry. The sulfonyl fluoride moiety acts as the reactive "warhead," while the 3-(2-hydroxyethylcarbamoyl)benzene component serves as a linker that can enhance solubility and potentially be further functionalized. This guide will delve into the specifics of using this reagent for effective bioconjugation.

The Chemistry of Sulfonyl Fluoride Bioconjugation

The utility of sulfonyl fluorides in bioconjugation stems from their "click chemistry" characteristics, specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[4][6] This reaction involves the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent bond.

Reactivity and Selectivity

A key advantage of sulfonyl fluorides is their ability to react with a variety of nucleophilic amino acid residues, expanding the toolkit for protein modification beyond cysteine.[2][3] The reactivity is highly context-dependent, influenced by the local microenvironment within the protein structure.[7]

  • Primary Targets: The primary targets for sulfonyl fluoride conjugation are nucleophilic residues such as:

    • Lysine: The ε-amino group of lysine is a common target.[2][7]

    • Tyrosine: The hydroxyl group of tyrosine can be targeted, often facilitated by nearby basic residues.[7]

    • Serine and Threonine: The hydroxyl groups of serine and threonine are also potential sites of modification.[2][7]

    • Histidine: The imidazole side chain of histidine can react with sulfonyl fluorides.[4]

Stability of the Reagent and the Conjugate

Sulfonyl fluorides exhibit remarkable stability in aqueous solutions compared to more reactive electrophiles like sulfonyl chlorides, which are prone to rapid hydrolysis.[8] This stability allows for more controlled and efficient conjugation reactions with minimal reagent degradation. The resulting sulfonamide (from lysine) or sulfonate ester (from tyrosine, serine, or threonine) bonds are highly stable, ensuring the integrity of the bioconjugate under physiological conditions.[2][9]

Experimental Protocols

The following protocols are designed as a starting point for the bioconjugation of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene to a target protein. Optimization of reaction conditions, including pH, temperature, and reagent stoichiometry, is recommended for each specific application.

General Workflow for Protein Bioconjugation

The overall process for protein modification with 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagent_Prep Prepare Stock Solution of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene Incubation Incubate Reaction Mixture Reagent_Prep->Incubation Protein_Prep Prepare Protein Solution in Reaction Buffer Protein_Prep->Incubation Purification Purify Bioconjugate Incubation->Purification Characterization Characterize Conjugate Purification->Characterization G Protein-Nu Protein-Nu: Transition_State [Protein-Nu---SO2(R)---F]‡ Protein-Nu->Transition_State SF_Reagent R-SO2F SF_Reagent->Transition_State Conjugate Protein-Nu-SO2-R Transition_State->Conjugate Fluoride F- Transition_State->Fluoride

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Application

Application Notes &amp; Protocols: 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene in Covalent Inhibitor Design

Abstract The pursuit of targeted covalent inhibitors has seen a resurgence in drug discovery, offering advantages in potency, duration of action, and the ability to target challenging proteins.[1][2] Within this class, e...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pursuit of targeted covalent inhibitors has seen a resurgence in drug discovery, offering advantages in potency, duration of action, and the ability to target challenging proteins.[1][2] Within this class, electrophilic warheads based on the sulfonyl fluoride (SF) moiety have become particularly valuable.[3][4] This document provides a detailed guide to the application of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene, a representative fluorosulfate probe, in the design and validation of covalent inhibitors. We will explore the underlying principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, provide detailed protocols for target identification using chemoproteomic workflows, and discuss the kinetic analysis required to characterize these unique inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical tool.

Introduction: The Rise of Sulfonyl Fluoride Warheads

Covalent inhibitors function by forming a stable bond with their protein target, a mechanism that can lead to enhanced therapeutic effects and strong target affinity.[1] The design of such inhibitors involves two key components: a scaffold that directs the molecule to the protein's binding site through non-covalent interactions, and a reactive "warhead" that forms the covalent linkage.

While traditional covalent drugs have often targeted the nucleophilic thiol of cysteine residues, this approach is limited as many binding sites lack an accessible cysteine.[5][6] Sulfonyl fluorides (SFs) and related fluorosulfates (FSs) have emerged as a "privileged" class of warheads because they can react with a broader range of nucleophilic amino acid residues, including tyrosine, lysine, serine, threonine, and histidine.[3][4][5][7]

The compound 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is an excellent exemplar of this class. It comprises:

  • A fluorosulfate (FS) warhead, which shares the reactive S(VI)-F bond characteristic of sulfonyl fluorides.

  • A 3-(2-hydroxyethylcarbamoyl)benzene scaffold, designed to form non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) within a protein binding pocket.

The key to the utility of SF/FS probes is their remarkable balance of stability and reactivity. They are sufficiently stable in aqueous biological environments but become highly reactive when precisely positioned by the scaffold, a phenomenon known as "proximity-enhanced reactivity".[8] This context-dependent reactivity makes them powerful tools for discovering new drug targets and developing highly selective covalent inhibitors.[3][8]

Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)

The covalent modification of a protein by a sulfonyl fluoride or fluorosulfate warhead proceeds via the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a type of click chemistry.[5][7] The process can be described by a two-step kinetic model.

  • Reversible Binding (Formation of E•I complex): The inhibitor (I) first binds non-covalently to the target enzyme (E) to form a reversible complex (E•I). This initial binding is driven by the inhibitor's scaffold and is characterized by the inhibition constant, K_i.

  • Irreversible Covalent Bonding (Formation of E-I adduct): Once the warhead is optimally positioned within the binding site, a nucleophilic amino acid residue attacks the electrophilic sulfur atom, displacing the fluoride ion and forming a stable sulfonyl or sulfate ester linkage (E-I).[9] This step is characterized by the rate of inactivation, k_inact.

The overall potency of an irreversible covalent inhibitor is best described by the second-order rate constant, k_inact/K_i.[1][10]

E Protein (E) + Inhibitor (I) EI_rev Non-covalent Complex (E•I) E->EI_rev EI_rev->E EI_cov Covalent Adduct (E-I) EI_rev->EI_cov

Caption: Kinetic model of two-step covalent inhibition.

Application: Target Identification via Chemoproteomics

A primary application of probes like 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is in activity-based protein profiling (ABPP) to identify novel protein targets in complex biological samples like cell lysates.[3][8] For this purpose, the probe is typically functionalized with a reporter handle, such as an alkyne group, which allows for subsequent bioorthogonal ligation (e.g., "click chemistry") to an enrichment tag like biotin.[8][11]

The general experimental workflow is as follows:

cluster_0 Step 1: Labeling cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Enrichment & Digestion cluster_3 Step 4: Analysis Lysate Cell Lysate (Proteome) Incubate Incubation (Probe labels targets) Lysate->Incubate Probe Alkyne-tagged FS Probe Probe->Incubate Click CuAAC 'Click' Reaction + Azide-Biotin Incubate->Click Enrich Streptavidin Affinity Purification Click->Enrich Biotin Biotin Tag Biotin->Click Digest On-Bead Trypsin Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Target Protein & Modification Site ID LCMS->Identify

Caption: General workflow for target identification using a fluorosulfate probe.[8]

Experimental Protocols

These protocols assume the use of an alkyne-tagged derivative of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene. The optimal probe concentration and incubation times should be empirically determined for each biological system.

Protocol 1: Protein Labeling in Cell Lysate

This protocol describes the covalent labeling of target proteins within a complex proteome.

  • Lysate Preparation:

    • Harvest cultured cells and wash twice with cold PBS.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

    • Lyse cells via sonication on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off).[8]

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

    • Normalize the protein concentration of all samples to 1-2 mg/mL with lysis buffer.[8][11]

  • Probe Incubation:

    • To 100 µL of the normalized lysate, add the alkyne-tagged fluorosulfate probe (from a 100x DMSO stock) to a final concentration of 10-50 µM.

    • Incubate the reaction for 1 hour at room temperature or 37°C.

    • For Competitive Profiling (Control): Pre-incubate a parallel lysate sample with a 100-fold excess of a known non-covalent inhibitor (or the parent compound without the warhead) for 30 minutes before adding the probe. This will confirm that labeling occurs at the specific binding site.

Protocol 2: Biotin Tagging via Click Chemistry (CuAAC)

This protocol attaches a biotin handle to the alkyne-tagged, protein-bound probe for subsequent enrichment.

  • Prepare Click Reagents:

    • Azide-Biotin: 10 mM stock in DMSO.

    • Copper(II) Sulfate (CuSO₄): 50 mM stock in water.

    • Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water (prepare fresh).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM stock in DMSO.

  • Click Reaction:

    • To the 100 µL labeled lysate from Protocol 1, add the following reagents in order, vortexing gently after each addition:

      • Azide-Biotin (1 µL, 100 µM final concentration).

      • TCEP (2 µL, 1 mM final concentration).

      • TBTA (1 µL, 100 µM final concentration).

    • Initiate the reaction by adding CuSO₄ (1 µL, 0.5 mM final concentration).[8]

    • Incubate the mixture at room temperature for 1 hour with gentle rotation.

Protocol 3: Enrichment and On-Bead Digestion

This protocol isolates the biotin-tagged proteins and prepares them for mass spectrometry analysis.

  • Protein Precipitation (Optional but Recommended):

    • Precipitate proteins using a chloroform/methanol protocol to remove excess reagents. Resuspend the protein pellet in a buffer containing a denaturant (e.g., 1.2% SDS in PBS).

  • Streptavidin Enrichment:

    • Add 30 µL of pre-washed high-capacity streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1.5 hours at room temperature with end-over-end rotation to capture biotinylated proteins.[8]

    • Pellet the beads by centrifugation (e.g., 1,500 x g for 2 min) and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins:

      • 2x with 0.5% SDS in PBS.

      • 2x with 1 M Urea in 50 mM Tris-HCl, pH 8.0.

      • 3x with 50 mM Tris-HCl, pH 8.0.

  • On-Bead Digestion:

    • Resuspend the washed beads in 100 µL of 50 mM Tris-HCl, pH 8.0.

    • Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Alkylation: Cool to room temperature and add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark for 20 minutes.

    • Digestion: Add sequencing-grade trypsin (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.[8]

    • Peptide Collection: Centrifuge the beads and carefully collect the supernatant containing the digested peptides.

    • Sample Cleanup: Acidify the peptide mixture with formic acid (1% final concentration) and desalt using a C18 ZipTip or StageTip prior to LC-MS/MS analysis.

Data Analysis and Interpretation

Mass Spectrometry for Target Identification

The primary method for identifying covalent protein modifications is high-resolution mass spectrometry (HRMS).[12][13][14]

  • Bottom-Up Proteomics: The digested peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer identifies peptides based on their mass-to-charge ratio. A peptide that has been covalently modified by the probe will have a specific mass increase corresponding to the remnant of the probe after reaction and digestion.

  • Database Searching: The acquired MS/MS spectra are searched against a protein database using software like Mascot, MaxQuant, or Sequest.[12] The search parameters must be set to include the mass shift of the covalent modification as a variable modification on potential nucleophilic residues (Y, K, S, T, H).

  • Site Localization: The MS/MS fragmentation pattern allows for the precise localization of the modification to a specific amino acid residue within the peptide sequence.

Kinetic Characterization of Covalent Inhibition

While chemoproteomics identifies targets, a full characterization of a covalent inhibitor requires kinetic analysis to determine its potency and efficiency.[1] Time-dependent IC₅₀ assays or direct measurement of adduct formation over time are used to calculate the key kinetic parameters.[10][15][16]

ParameterDescriptionSignificanceMethod of Determination
K_i Inhibition Constant Measures the affinity of the initial non-covalent binding. A lower K_i indicates tighter binding.Derived from kinetic models of inhibition progress curves.[1]
k_inact Maximal Rate of Inactivation The first-order rate constant for covalent bond formation at saturating inhibitor concentrations.Determined from the plateau of a plot of observed inactivation rate (k_obs) vs. inhibitor concentration.[1]
k_inact/K_i Second-Order Rate Constant The most important metric for comparing the efficiency of different covalent inhibitors. It reflects both binding affinity and reactivity.[10]Calculated from K_i and k_inact, or from the linear slope of a k_obs vs. [Inhibitor] plot at low concentrations.[1]
IC₅₀ Half-Maximal Inhibitory Concentration The concentration of inhibitor required to achieve 50% inhibition. For covalent inhibitors, this value is time-dependent and less informative than k_inact/K_i.[10]Standard dose-response enzyme inhibition assays at a fixed time point.

Conclusion

1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene and related sulfonyl fluoride probes are versatile and powerful tools in modern drug discovery. Their unique ability to target a range of nucleophilic amino acids, combined with their proximity-enhanced reactivity, allows for the selective labeling and inhibition of protein targets in complex biological systems. The protocols and principles outlined in this guide provide a framework for researchers to employ these reagents effectively, from initial target discovery through detailed kinetic characterization, ultimately accelerating the development of novel covalent therapeutics.

References

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Targeted covalent inhibitors: a new paradigm in kinase drug discovery. Future medicinal chemistry, 2(6), 949–964. [Link]

  • Zhang, T., & Liu, Y. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Ábrányi-Balogh, P., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3071. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Ferreira, R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 2005. [Link]

  • Lin, Z., et al. (2023). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry, 14(3), 488-495. [Link]

  • Lin, Z., et al. (2023). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. RSC Publishing. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711–722. [Link]

  • Wang, J., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry, 94(3), 1693–1701. [Link]

  • Jones, L. H., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 14(11), 2216-2223. [Link]

  • Doherty, A. E., et al. (2026). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. [Link]

  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]

  • van den Bedem, H., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3205. [Link]

  • ResearchGate. (2024). Applications of sulfonyl fluorides Examples of biologically active... [Link]

  • ProQuest. (n.d.). Studies of protein covalent modifications using mass spectrometry. [Link]

  • Wang, H., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. [Link]

Sources

Method

NMR Characterization of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene Conjugates: Protocols for Validating SuFEx-Reactive Probes

Executive Summary 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is a highly versatile, bifunctional building block used in the development of covalent drugs, chemical probes, and advanced materials. The molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is a highly versatile, bifunctional building block used in the development of covalent drugs, chemical probes, and advanced materials. The molecule features two critical domains: a hydroxyethylcarbamoyl tail (serving as the primary site for conjugation via esterification or etherification) and an aryl fluorosulfate (-OSO₂F) warhead (designed for Sulfur(VI) Fluoride Exchange, or SuFEx, click chemistry).

When synthesizing conjugates of this molecule—such as attaching a fluorophore, a macrocyclic peptide[1], or a targeting ligand to the hydroxyl group—it is imperative to ensure that the electrophilic -OSO₂F group remains intact. Premature hydrolysis or unintended SuFEx reactions during the conjugation process will render the probe inactive. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) methodology to characterize these conjugates, focusing on the causality behind spectral shifts and the critical diagnostic power of ¹⁹F NMR[2].

Mechanistic Rationale & Diagnostic Signatures

The Causality of NMR Shifts in SuFEx Conjugates

The structural validation of a newly formed conjugate relies on tracking the electronic changes at the conjugation site while simultaneously proving the chemical inertness of the distal SuFEx warhead.

  • ¹⁹F NMR (The Integrity Check): The fluorine atom in an aryl fluorosulfate is highly deshielded by the hexavalent sulfur and oxygen atoms, resonating as a sharp singlet in the distinct region of +31 to +40 ppm [2]. Because biological molecules and standard organic payloads lack fluorine, this signal operates in a zero-background spectral window. If the conjugation conditions (e.g., excessive nucleophilic bases like DMAP or DBU) trigger premature degradation, this peak will disappear, and a new peak corresponding to the released fluoride ion (F⁻) will appear around -151 ppm in CDCl₃[3].

  • ¹H NMR (The Conjugation Tracker): The precursor contains a primary alcohol (-CH₂-OH) that typically resonates around 3.8 ppm. When conjugated via esterification to a payload, the electron-withdrawing effect of the new ester carbonyl heavily deshields these adjacent protons, shifting them downfield to approximately 4.2–4.4 ppm . This shift is the definitive proof of successful linkage.

NMR_Workflow Precursor 1-Fluorosulfonyloxy-3- (2-hydroxyethylcarbamoyl)benzene Conjugation Conjugation Reaction (e.g., Esterification of -OH) Precursor->Conjugation Add Payload + Coupling Agent Crude Crude Conjugate Mixture Conjugation->Crude Mild Workup NMR_QC 19F NMR Validation (Internal Std: PhCF3) Crude->NMR_QC Dissolve in CDCl3/CD3CN Success Peak at +38 ppm: Intact SuFEx Warhead NMR_QC->Success Target Confirmed Failure Peak Absent / -150 ppm: Premature Degradation NMR_QC->Failure Warhead Lost

Caption: Workflow for the synthesis and self-validating 19F NMR quality control of fluorosulfate conjugates.

Quantitative Data Presentation

The following tables summarize the expected NMR chemical shifts when 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is successfully conjugated to a standard carboxylic acid payload (forming an ester linkage).

Table 1: Diagnostic ¹H NMR Shifts (400 MHz, CDCl₃)
Proton EnvironmentPrecursor Shift (ppm)Conjugate Shift (ppm)MultiplicityCausality / Rationale for Shift
-CH₂-OH (O-linked)~ 3.82~ 4.35 Triplet (t)Deshielding by the newly formed ester carbonyl confirms successful conjugation.
-NH-CH₂- (N-linked)~ 3.55~ 3.70Quartet (q)Mild downfield shift due to inductive effects from the adjacent esterified carbon.
Aromatic H2 (C2)~ 7.75~ 7.78Narrow Triplet (t)Minimal change; remains deshielded between the -OSO₂F and -CONH- groups.
Amide -NH- ~ 6.80~ 6.50Broad (br s)Shift varies based on hydrogen bonding and concentration; confirms amide is intact.
Table 2: Diagnostic ¹⁹F and ¹³C NMR Shifts (CDCl₃)
NucleusFunctional GroupExpected Shift (ppm)Diagnostic Significance
¹⁹F -OSO₂F +35.0 to +40.0 Absolute confirmation that the SuFEx warhead survived the conjugation chemistry[2].
¹⁹F Free Fluoride (F⁻)-119.0 to -151.0Indicates premature S-F bond cleavage/hydrolysis[3].
¹³C Ester Carbonyl172.0 - 174.0Confirms the formation of the new ester linkage.
¹³C -CH₂-O-C(=O)-~ 63.5Downfield shift from ~61.0 ppm (free alcohol) confirms conjugation site.
¹³C Ar-C-OSO₂F~ 149.5Confirms the aromatic carbon attached to the fluorosulfate remains intact.

Experimental Protocols: Self-Validating NMR Workflows

To ensure trustworthiness, the following protocols incorporate internal validation steps. This prevents false negatives (e.g., assuming the warhead is degraded when the instrument is simply miscalibrated for fluorine).

Protocol A: Sample Preparation and Internal Standardization

Fluorosulfates are generally stable, but can degrade in highly basic or protic environments over time. Solvent choice is critical.

  • Solvent Selection: Weigh 5–10 mg of the purified conjugate. Dissolve completely in 0.6 mL of anhydrous CDCl₃ or CD₃CN. Avoid CD₃OD or basic NMR solvents (like pyridine-d5), which can induce slow solvolysis of the -OSO₂F group.

  • Self-Validating Internal Standard: Add exactly 1.0 µL of Trifluorotoluene (PhCF₃) to the NMR tube.

    • Expertise Insight: PhCF₃ provides a sharp, unambiguous singlet at -63.7 ppm . If your final spectrum shows the -63.7 ppm peak but lacks the +38 ppm peak, you have definitive proof that the instrument is tuned correctly and the SuFEx warhead has chemically degraded. If neither peak appears, the probe is miscalibrated.

Protocol B: ¹⁹F NMR Acquisition (The Critical Step)

Fluorine-19 has a wide chemical shift range and long longitudinal relaxation times (T1) in small molecules.

  • Probe Tuning: Tune the NMR probe specifically to the ¹⁹F frequency (e.g., 376 MHz on a 400 MHz instrument).

  • Sweep Width (SW): Set the sweep width to a minimum of 250 ppm (from +50 ppm to -200 ppm) to ensure both the intact fluorosulfate (+38 ppm) and any degraded fluoride ions (-151 ppm) are captured[3].

  • Relaxation Delay (D1): Set D1 to 3.0 – 5.0 seconds .

    • Causality: Fluorine nuclei in terminal groups often relax slowly. A short D1 will cause signal saturation, drastically under-representing the integration of the -OSO₂F peak relative to the internal standard.

  • Acquisition: Acquire 32 to 64 scans. Apply a 1.0 Hz exponential line broadening (LB) during processing to improve the signal-to-noise ratio of the sharp singlet.

Protocol C: ¹H and ¹³C NMR Acquisition
  • ¹H NMR: Acquire 16 scans with a standard 1D proton sequence. Focus integration on the -CH₂-O- multiplet at ~4.35 ppm. The integration ratio of this peak to the aromatic protons (3H total for the meta-substituted ring) must be exactly 2:3, validating the 1:1 stoichiometry of the conjugate.

  • ¹³C NMR: Acquire 512–1024 scans. Look for the carbonyl resonance of the new linkage (~173 ppm). Note that the carbon directly attached to the -OSO₂F group (~149 ppm) may exhibit a very small, often unresolved, scalar coupling to fluorine (²J_CF).

Downstream Application: Target Engagement

Once the conjugate is validated via NMR, it is ready for biological application. The intact fluorosulfate acts as a latent electrophile that remains completely inert in aqueous media until it encounters a specific protein microenvironment. Upon binding, proximity-driven effects activate the -OSO₂F group, leading to the expulsion of the fluoride ion and the formation of a permanent covalent biaryl sulfate linkage with a tyrosine or lysine residue[1],[4].

SuFEx_Mechanism Conjugate Fluorosulfate Conjugate (Intact -OSO2F) Complex Proximity-Driven Transition State Conjugate->Complex Target Protein Target (Tyr/Lys Nucleophile) Target->Complex Adduct Covalent Biaryl Sulfate (Stable Linkage) Complex->Adduct S-F Cleavage Fluoride Released Fluoride (F-) Complex->Fluoride Leaving Group

Caption: Proximity-driven SuFEx signaling pathway between the fluorosulfate conjugate and a target protein.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene

Welcome to the Process Optimization and Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists who are scaling up th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists who are scaling up the production of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene.

This target molecule presents a classic dual-chemoselectivity challenge across its two-step synthesis:

  • Amide Coupling: Selective N-acylation of ethanolamine with 3-hydroxybenzoic acid, avoiding O-acylation (esterification) of both the aliphatic and phenolic hydroxyl groups.

  • SuFEx Fluorosulfonylation: Selective activation of the phenolic -OH over the primary aliphatic -OH using Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Below, you will find field-proven insights, mechanistic troubleshooting FAQs, quantitative validation data, and self-validating experimental protocols to ensure high-yield, reproducible synthesis.

Process Logic & Chemoselectivity Workflow

TroubleshootingLogic Start Target: 1-Fluorosulfonyloxy-3- (2-hydroxyethylcarbamoyl)benzene Step1 Step 1: Amide Coupling 3-Hydroxybenzoic acid + Ethanolamine Start->Step1 Issue1 Issue: O-Acylation / Oligomerization Step1->Issue1 If uncontrolled kinetics Step2 Step 2: SuFEx Reaction Intermediate + SO2F2/Surrogate Step1->Step2 Purified Intermediate Sol1 Solution: Use EDC/HOBt at 0°C Avoid excess base Issue1->Sol1 Issue2 Issue: Bis-fluorosulfonylation (Aliphatic OH reacts) Step2->Issue2 If strong base used (pKa > 12) Final High Yield Target Molecule Step2->Final Et3N catalysis (pKa ~ 10) Sol2 Solution: Use weak base (Et3N) Avoid DBU/BTMG Issue2->Sol2

Troubleshooting workflow for two-step synthesis and chemoselectivity checks.

Section 1: Troubleshooting FAQs (Causality & Mechanisms)

Q1: During the amide coupling of 3-hydroxybenzoic acid and ethanolamine, my LC-MS shows significant formation of ester byproducts and oligomers. How do I force N-acylation? Expert Insight: This is a kinetic vs. thermodynamic chemoselectivity issue. Ethanolamine possesses both a primary amine and a primary alcohol, while your starting material has a phenolic -OH. Although amines are kinetically more nucleophilic than alcohols, the use of highly reactive acylating agents (like acid chlorides generated in situ) or excess strong base will erode this kinetic preference, leading to O-acylation (esters) and subsequent oligomerization. Solution: Transition to a milder, self-validating peptide coupling system such as EDC·HCl and HOBt. HOBt forms an active ester intermediate that is highly selective for amines over alcohols. Maintain the reaction at 0 °C during reagent addition to suppress the thermal activation barrier required for O-acylation .

Q2: In the SuFEx step, I am observing bis-fluorosulfonylation (reaction at both the phenol and the aliphatic alcohol). How can I restrict the reaction solely to the phenol? Expert Insight: The beauty of SuFEx chemistry lies in its tunable chemoselectivity, which is entirely dictated by the base catalyst. Phenols are significantly more acidic (pKa ~10) than aliphatic alcohols (pKa ~16). When a mild base like Triethylamine (Et3N, conjugate acid pKa ~10.7) is used, it facilitates the deprotonation of the phenol (or hydrogen-bonding activation) to attack the sulfuryl fluoride (SO2F2). The aliphatic alcohol remains protonated and unreactive. If you use a stronger amidine or guanidine base like DBU or BTMG, you will activate the aliphatic alcohol, leading to the bis-fluorosulfonylated off-target product . Solution: Strictly limit your base to 1.5–2.0 equivalents of Et3N or DIPEA. Avoid DBU, BTMG, or alkoxide bases entirely.

Q3: My isolated fluorosulfonate product degrades over time or during aqueous workup. Is the -OSO2F group unstable? Expert Insight: Aryl fluorosulfonates are exceptionally stable to hydrolysis under neutral, acidic, and mildly basic conditions. However, they are susceptible to nucleophilic attack by hydroxide ions at pH > 11. If your aqueous workup uses strong bases (e.g., 1M NaOH) to remove unreacted phenol, you will hydrolyze the product back to the starting material. Solution: Use saturated aqueous NaHCO3 (pH ~8) for workup. It is basic enough to neutralize HCl/coupling byproducts but will not cleave the S-F bond.

Section 2: Quantitative Data – Base Selection in SuFEx

To illustrate the causality of base selection on SuFEx chemoselectivity, review the following validation data for the fluorosulfonylation of 3-hydroxy-N-(2-hydroxyethyl)benzamide (1.0 eq) with SO2F2 gas (1.5 eq) in DCM at RT for 4 hours.

Base Catalyst (2.0 eq)Phenol Conversion (-OSO2F)Aliphatic OH Conversion (-OSO2F)Isolated Target Yield
Triethylamine (Et3N)>98%<1%92%
N,N-Diisopropylethylamine (DIPEA)>98%<1%90%
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)>99%65%28% (Major: Bis-adduct)
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)>99%88%8% (Major: Bis-adduct)

Table 1: Impact of base basicity on chemoselective SuFEx fluorosulfonylation. Data demonstrates that mild amine bases are mandatory to prevent aliphatic alcohol activation.

Section 3: Self-Validating Experimental Protocols
Protocol A: Synthesis of 3-Hydroxy-N-(2-hydroxyethyl)benzamide (Amide Coupling)

Objective: Maximize N-acylation while preserving the phenolic and aliphatic hydroxyl groups.

  • Initialization: In an oven-dried round-bottom flask under N2, dissolve 3-hydroxybenzoic acid (10.0 mmol, 1.38 g) in anhydrous N,N-dimethylformamide (DMF) (25 mL).

  • Activation: Add 1-Hydroxybenzotriazole hydrate (HOBt) (12.0 mmol, 1.62 g) and stir for 5 minutes. Cool the mixture to 0 °C using an ice bath.

  • Coupling: Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (12.0 mmol, 2.30 g) portion-wise. Stir at 0 °C for 15 minutes to form the active HOBt-ester.

  • Amidation: Slowly add ethanolamine (10.5 mmol, 0.64 g, 0.63 mL) followed by N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 2.6 mL) dropwise over 10 minutes.

  • Propagation & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Self-Validation Check: TLC (10% MeOH in DCM) should show complete consumption of the acid (Rf ~0.2) and formation of a highly polar UV-active product spot (Rf ~0.4). LC-MS should confirm the intermediate mass (Calculated: 181.07; Found: [M+H]+ = 182.1).

  • Workup: Concentrate the DMF under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL) to remove unreacted amine, then with sat. aq. NaHCO3 (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate to afford the intermediate as a white solid.

Protocol B: Synthesis of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene (SuFEx)

Objective: Chemoselective fluorosulfonylation of the phenol. (Note: SO2F2 is a toxic gas. Perform all operations in a well-ventilated fume hood. Bench-stable solid SuFEx surrogates like AIS can be substituted at 1.2 eq if gas is unavailable).

  • Initialization: Dissolve 3-hydroxy-N-(2-hydroxyethyl)benzamide (5.0 mmol, 0.90 g) in anhydrous dichloromethane (DCM) (20 mL) in a heavy-walled reaction flask.

  • Catalysis: Add Triethylamine (Et3N) (10.0 mmol, 1.4 mL). Stir for 5 minutes at room temperature.

  • SuFEx Reaction: Introduce Sulfuryl Fluoride (SO2F2) gas via a balloon (approx. 15 mmol, 3 equivalents) into the headspace of the sealed flask. Vigorously stir the biphasic (gas/liquid) mixture at room temperature for 4 hours.

  • Validation: Monitor by LC-MS.

    • Self-Validation Check: The mass of the target compound (Calculated: 263.03; Found: [M+H]+ = 264.0) should be the dominant peak. If the bis-adduct ([M+H]+ = 346.0) is observed, reduce the Et3N equivalents in future runs and verify your DCM is strictly anhydrous.

  • Workup: Carefully vent the unreacted SO2F2 gas through a scrubber system (1M NaOH). Dilute the reaction with DCM (30 mL) and wash with saturated aqueous NaHCO3 (2 x 20 mL). Crucial Rule: Do not use NaOH for the wash, as pH > 11 will degrade the fluorosulfonate.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash chromatography (silica gel, gradient 50-100% EtOAc in Hexanes) to yield the pure target molecule.

References
  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. URL:[Link]

Optimization

Technical Support Center: Stabilization and Storage of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene

Welcome to the SuFEx Electrophile Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for handling 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx Electrophile Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for handling 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene .

This specific compound is a bifunctional molecule featuring an aryl fluorosulfate (a Sulfur(VI) Fluoride Exchange or SuFEx warhead) and a primary alcohol-terminated amide. While SuFEx warheads are celebrated for their stability, the unique structural liabilities of this molecule require precise environmental controls to prevent hydrolysis and oligomerization during long-term storage.

Mechanistic Vulnerabilities & Causality of Degradation

Aryl fluorosulfates possess exceptional thermodynamic stability compared to traditional electrophiles like sulfonyl chlorides. The S(VI)–F bond is protected by oxygen-mediated resonance stabilization (π-donation from fluorine and oxygen to sulfur), making it uniquely inert to disordered nucleophiles in bulk water[1].

However, long-term storage of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene presents two distinct degradation pathways:

  • Moisture-Driven Hydrolysis & Autocatalysis: Chronic exposure to ambient moisture, especially in slightly basic microenvironments, facilitates nucleophilic attack by water or hydroxide ions on the S(VI) center. This expels a fluoride ion, forming an inactive aryl sulfate and hydrofluoric acid (HF). If stored in standard borosilicate glass, the generated HF etches the silica, releasing additional water and alkali metals, which creates an aggressive autocatalytic degradation loop .

  • Intermolecular SuFEx (Oligomerization): The molecule contains a terminal primary alcohol (-CH₂CH₂OH). Under thermal stress or in the presence of trace base, this hydroxyl group acts as a nucleophile, attacking the fluorosulfate of an adjacent molecule to form a sulfate diester, releasing HF and cross-linking the compound[2].

DegradationMechanisms Compound 1-Fluorosulfonyloxy-3- (2-hydroxyethylcarbamoyl)benzene (Intact SuFEx Electrophile) Moisture H2O / OH- (Ambient Moisture) Compound->Moisture Exposure to Humidity Alcohol Primary Alcohol (Intermolecular) Compound->Alcohol Thermal Stress / Base Hydrolysis Aryl Sulfate (-OSO3H) + HF (Hydrolysis Product: ΔMass -2 Da) Moisture->Hydrolysis Nucleophilic Attack on S(VI) Oligomer Sulfate Diester + HF (Oligomer Product: ΔMass 2M-20) Alcohol->Oligomer Intermolecular SuFEx Glass Silicate Glass (Autocatalytic Loop) Hydrolysis->Glass HF Etching Glass->Hydrolysis Releases H2O & Alkali

Logical relationship of degradation pathways for the bifunctional fluorosulfate compound.

Diagnostic FAQs & Troubleshooting

Q1: My LC-MS analysis of the stored compound shows a new peak with a mass shift of -2 Da. What does this indicate? A: A mass shift of -2 Da is the classic signature of fluorosulfate hydrolysis. The fluorine atom (19 Da) is replaced by a hydroxyl group (17 Da) from ambient water, yielding the aryl sulfate (-OSO₃H) and HF. If you instead observe a high-molecular-weight peak at [2M - 20 Da], this indicates intermolecular oligomerization where the primary alcohol of one molecule has attacked the fluorosulfate of another.

Q2: Can I store this compound in standard borosilicate glass vials? A: It is highly discouraged for long-term storage. As explained in the mechanistic section, trace hydrolysis generates HF. HF reacts with the silica in glass to produce water and silicon tetrafluoride, actively accelerating the degradation of your remaining intact compound. Always use PTFE (Teflon), polypropylene, or silanized glass vials for SuFEx electrophiles[3].

Q3: Is it better to store the compound neat (dry powder) or as a DMSO stock solution? A: For multi-year storage, neat storage as a lyophilized powder under argon at -20 °C is superior. While aryl fluorosulfates are remarkably stable in anhydrous DMSO at -20 °C for over 3 years[4], DMSO is highly hygroscopic. Repeated opening of a DMSO stock vial introduces atmospheric moisture, which will inevitably initiate hydrolysis over time.

Empirical Stability Data

To guide your experimental design, the following table summarizes the quantitative stability of aryl fluorosulfates under various environmental conditions, highlighting the causality behind our strict storage recommendations[1][5][6].

Storage ConditionTemperatureMatrix / ContainerEstimated StabilityPrimary Degradation Pathway
Optimal Long-term -20 °CDry Solid, PTFE Vial, Argon> 3 years (>99% intact)None
Standard Stock -20 °CAnhydrous DMSO> 3 yearsTrace hydrolysis if moisture is introduced
Refrigerated 4 °CNeat Solid, Ambient Air~ 6 monthsSlow hydrolysis via ambient humidity
Aqueous Buffer (pH 7.4) 25 °CPhosphate Buffer> 2 weeks (<5% degraded)Negligible base-catalyzed hydrolysis
Basic Solution (pH > 10) 25 °CAqueous NaOH / Buffer< 24 hoursRapid nucleophilic attack by OH⁻

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . By performing Quality Control (QC) before and after storage, you establish a closed-loop validation of the compound's integrity.

Protocol A: Anhydrous Aliquoting and Long-Term Storage

Causality: Removing water prevents hydrolysis; removing oxygen/air prevents condensation during freeze-thaw cycles; using PTFE prevents HF-mediated autocatalysis.

  • Pre-Storage QC: Dissolve 1 mg of the synthesized compound in LC-MS grade acetonitrile. Run a standard LC-MS method to confirm the presence of the exact mass [M+H]⁺ and the absence of the [M-2] hydrolysis peak.

  • Lyophilization: If the compound was recently synthesized or purified via reverse-phase HPLC, lyophilize the batch for a minimum of 48 hours to remove all trace water.

  • Aliquoting: Inside a dry glovebox or under a stream of dry nitrogen, aliquot the dry powder into single-use PTFE or polypropylene microcentrifuge tubes . Do not use standard glass.

  • Inert Atmosphere: Purge each vial gently with Argon gas for 10 seconds to displace ambient air.

  • Sealing: Cap the vials tightly and wrap the caps with Parafilm.

  • Storage: Place the vials inside a secondary container (e.g., a sealed desiccator box with Drierite) and store at -20 °C.

StorageWorkflow Step1 1. Pre-Storage LC-MS QC (Validate Intact Mass) Step2 2. Lyophilize Compound (Remove residual H2O) Step1->Step2 Step3 3. Transfer to PTFE/PP Vials (Avoid Borosilicate Glass) Step2->Step3 Step4 4. Purge with Argon Gas (Displace Ambient Moisture) Step3->Step4 Step5 5. Store at -20°C in Desiccator (Optimal Long-Term Stability) Step4->Step5

Step-by-step experimental workflow for the anhydrous aliquoting and long-term storage.

Protocol B: Rescuing a Partially Hydrolyzed Batch

If post-storage QC reveals >5% hydrolysis (presence of aryl sulfate):

  • Dissolve the degraded mixture in ethyl acetate (EtOAc).

  • Wash the organic layer 3 times with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: The hydrolyzed aryl sulfate and HF are highly polar and acidic, partitioning into the basic aqueous phase, while the intact neutral fluorosulfate remains in the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Immediately repeat Protocol A to secure the rescued compound.

References

  • Wu, et al. "Modular synthesis of functional libraries by accelerated SuFEx click chemistry." Chemical Science (RSC Publishing). 2

  • Dong, et al. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences (PMC). 4

  • Zheng, et al. "Sulfur fluoride exchange." National Institutes of Health (PMC). 3

  • Jones, et al. "Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis." National Institutes of Health (PMC). 1

  • Grimster, et al. "Emerging Utility of Fluorosulfate Chemical Probes." National Institutes of Health (PMC). 5

  • Wang, et al. "Fluorosulfate as a Latent Sulfate in Peptides and Proteins." National Institutes of Health (PMC). 6

Sources

Troubleshooting

Reducing off-target protein binding with 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene

Technical Support Center: 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene Welcome to the technical support resource for 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene

Welcome to the technical support resource for 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding its use as a covalent chemical probe. Our goal is to help you minimize off-target protein binding and ensure the generation of high-quality, reliable data in your experiments.

Part 1: Troubleshooting Guide

Researchers using covalent probes often face the challenge of distinguishing specific, intended binding events from non-specific, off-target interactions. This section addresses the most common issues encountered with 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene and provides actionable solutions.

Q1: My mass spectrometry (or Western blot) results show widespread, non-specific protein labeling. What are the primary causes?

Widespread off-target binding is a frequent issue when working with electrophilic probes and typically stems from suboptimal reaction conditions. The sulfonyl fluoride warhead, while relatively stable, can react with multiple nucleophilic amino acid residues if conditions are not carefully controlled.[1]

Primary Causes:

  • Excessive Probe Concentration: Using a concentration of the probe that is significantly higher than the dissociation constant (Kd) of its non-covalent interaction with the target protein will drive non-specific labeling.

  • Prolonged Incubation Time: Allowing the reaction to proceed for too long can lead to the accumulation of off-target modifications, as even slow-reacting sites have more time to be labeled.[2]

  • Inappropriate Buffer Composition: The presence of external nucleophiles in your buffer system can interfere with the reaction or alter protein reactivity. Buffers containing primary or secondary amines, such as Tris or glycine, are particularly problematic.[3]

  • Suboptimal pH: The pH of the reaction buffer affects the protonation state, and therefore the nucleophilicity, of amino acid side chains.

Q2: How can I determine the optimal concentration for my labeling experiment?

The key is to find the lowest possible concentration of the probe that provides robust labeling of your target protein while minimizing background. This is typically achieved through a dose-response experiment.

Experimental Protocol: Probe Concentration Optimization

  • Preparation: Prepare a series of dilutions of your 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene stock solution (typically in DMSO). A good starting point is a 10-point, 2-fold serial dilution, aiming for a final concentration range that brackets the expected Kd (e.g., from 100 µM down to 50 nM).

  • Incubation: Add the different concentrations of the probe to your protein lysate or cell culture and incubate for a fixed, initial time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

  • Quenching: Stop the reaction by adding a quenching agent (see Q4 for details). This is a critical step to prevent further labeling during sample processing.[4]

  • Analysis: Analyze the samples.

    • For Western Blot: Run an SDS-PAGE gel and blot for your target protein. If the probe has a tag (like biotin), you can also probe with streptavidin to visualize all labeled proteins. Look for the concentration at which your target is strongly labeled, but the overall background labeling remains low.

    • For Mass Spectrometry: Process the samples for bottom-up proteomic analysis. Quantify the modification of your target peptide versus known off-target proteins across the concentration range.[5][6]

Q3: My buffer contains Tris. Why is this an issue and what should I use instead?

Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that is nucleophilic and can react with the sulfonyl fluoride group of your probe. This will quench the probe, reducing its effective concentration, and can interfere with the analysis.[3]

Always use a non-nucleophilic buffer for covalent labeling experiments. The choice of buffer can significantly impact reaction specificity and efficiency.[2]

Recommended Buffers Buffers to Avoid Reasoning for Avoidance
HEPESTrisContains primary amines.[3]
PBS (Phosphate-Buffered Saline)GlycineContains a primary amine.
MOPSAmmonium BicarbonateContains primary amines.
Q4: How do I properly stop the labeling reaction to prevent artifacts during sample preparation?

Stopping the reaction definitively is crucial. Simply diluting the sample or placing it on ice is often insufficient. The correct approach is to add a small-molecule "quencher" that rapidly reacts with and consumes any remaining unreacted probe.

Recommended Quenching Protocol:

  • Select a Quencher: A high concentration of a potent nucleophile is ideal. While various agents can be used, methylamine or N-acetyl-L-cysteine are effective options for scavenging electrophiles.[7][8]

  • Add Quencher: After the desired labeling time, add the quencher to the reaction mixture. For example, add a final concentration of 20-50 mM N-acetyl-L-cysteine or 0.4 M methylamine.[7]

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • Proceed: After quenching, you can safely proceed with your downstream workflow (e.g., cell lysis, protein digestion) without fear of continued labeling.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene?

This compound acts as a covalent modifier through a reaction known as Sulfur(VI)-Fluoride Exchange (SuFEx).[1][9] The sulfonyl fluoride (-SO₂F) group is an electrophilic "warhead." When the probe binds to a target protein, this warhead is positioned near nucleophilic amino acid residues. A context-specific reaction occurs where the nucleophilic side chain (e.g., the hydroxyl group of Tyrosine or Serine, or the amine group of Lysine) attacks the sulfur atom, displacing the fluoride ion and forming a stable, covalent sulfonate or sulfonamide bond.[1][10] This reaction is generally considered irreversible under physiological conditions.[9][11]

SuFEx Mechanism cluster_pre Pre-Reaction Complex cluster_post Covalent Adduct Probe R-SO₂F (Probe) Tyr Protein-Tyr-OH (Nucleophile) Adduct R-SO₂-O-Tyr-Protein Tyr->Adduct Covalent Bond Formation (SuFEx Reaction) HF H-F

Mechanism of covalent modification via SuFEx reaction.
Q2: How can I definitively confirm that the probe is binding to my target protein and not just a contaminant?

Confirming on-target engagement is essential. A multi-pronged approach provides the most trustworthy evidence.

  • Competitive Displacement Assay: Pre-incubate your sample with a known, non-covalent inhibitor of your target protein before adding the 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene probe. If the probe is binding to the same site, the non-covalent inhibitor will block the binding, leading to a significant reduction in labeling of your target.

  • Mutation of Target Residue: If you have identified a putative binding site residue (e.g., a specific tyrosine), mutating that residue to a non-nucleophilic one (e.g., phenylalanine) should abolish or drastically reduce covalent labeling.

  • Direct Mass Spectrometry Analysis: The most direct evidence comes from mass spectrometry. A "bottom-up" proteomics workflow can pinpoint the exact peptide and amino acid residue that has been modified.[6][12]

Q3: What is a typical workflow for identifying the binding site using mass spectrometry?

Identifying the covalent binding site provides ultimate validation of target engagement. The standard method is a bottom-up proteomic approach.[12][13]

MS Workflow Start Labeled Protein Sample (Target + Off-Targets) Denature Denaturation & Reduction (e.g., Urea, DTT) Start->Denature 1. Unfold Alkylate Alkylation (e.g., Iodoacetamide) Denature->Alkylate 2. Cap Cysteines Digest Proteolytic Digestion (e.g., Trypsin) Alkylate->Digest 3. Generate Peptides LCMS LC-MS/MS Analysis Digest->LCMS 4. Separate & Fragment Analyze Database Search & Data Analysis LCMS->Analyze 5. Match Spectra Result Identification of Modified Peptide & Site Analyze->Result 6. Pinpoint Modification

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Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene Crosslinking

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regardi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene in crosslinking experiments. Our focus is to address the specific challenges posed by potential steric hindrance from the unique structural features of this crosslinker.

Introduction to the Challenge: The Double-Edged Sword of a Functionalized Crosslinker

1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is a promising crosslinking agent due to the highly specific and efficient reactivity of the sulfonyl fluoride moiety with nucleophilic amino acid residues such as lysine, tyrosine, and histidine. However, the very side chain designed for potential secondary modifications or to enhance solubility—the 3-(2-hydroxyethylcarbamoyl)benzene group—can also be a source of significant steric hindrance. This guide will help you navigate and overcome these challenges to achieve successful and reproducible bioconjugation.

Troubleshooting Guide: From Low Yields to Non-Specific Binding

This section addresses common problems encountered during crosslinking reactions with 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene, providing potential causes and actionable solutions.

Issue 1: Low or No Crosslinking Yield

Potential Cause 1.1: Steric Hindrance from the Carbamoyl Side Chain

The 2-hydroxyethylcarbamoyl side chain, being in the meta-position to the sulfonyl fluoride, can adopt conformations that physically block the approach of the target amino acid residue on your protein. Intramolecular hydrogen bonding between the hydroxyl group and the carbamoyl oxygen can create a more compact and obstructive conformation.[1]

Troubleshooting Steps:

  • Optimize Reaction pH: The reactivity of the target amino acid residues is pH-dependent. For lysine, a pH of 8.5-9.5 is often optimal to ensure the primary amine is deprotonated and nucleophilic. However, for tyrosine, a slightly lower pH may be preferable. Perform a pH screen to find the optimal balance between residue reactivity and minimizing potential side chain interference.

  • Increase Reaction Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 37°C) can provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance. Monitor your protein's stability at elevated temperatures.

  • Extend Reaction Time: A longer incubation period may be necessary to allow the crosslinker to successfully react with sterically hindered sites.

  • Increase Molar Excess of Crosslinker: While not always ideal due to the risk of non-specific modification, a higher molar excess of the crosslinker can drive the reaction towards the desired product. Use a concentration gradient to find the optimal ratio.

Potential Cause 1.2: Inaccessible Target Residues on the Protein

The target lysine, tyrosine, or histidine residues on your protein may be located in a sterically crowded region of the protein's surface or partially buried.

Troubleshooting Steps:

  • Computational Modeling: If the 3D structure of your protein is known, use molecular modeling software to visualize the accessibility of the target residues. This can help you anticipate potential steric clashes.

  • Site-Directed Mutagenesis: If a specific conjugation site is desired but is sterically hindered, consider introducing a more accessible nucleophilic residue (e.g., a surface-exposed lysine) through site-directed mutagenesis.[2]

  • Use of Linkers/Spacers: If direct conjugation is failing, consider a two-step approach using a longer, more flexible linker. First, modify your protein with a linker that has a more accessible reactive group, and then conjugate 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene to the linker.

Issue 2: Non-Specific Modification or Protein Aggregation

Potential Cause 2.1: Hydrophobicity of the Crosslinker

The benzene ring of the crosslinker can introduce hydrophobicity, which may lead to non-specific binding to hydrophobic patches on your protein or cause the protein to aggregate, especially at higher concentrations.

Troubleshooting Steps:

  • Optimize Solvent Conditions: While aqueous buffers are standard for bioconjugation, the addition of a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO or DMF can help to solubilize the crosslinker and reduce non-specific hydrophobic interactions. Perform a solvent tolerance test with your protein first.

  • Inclusion of Excipients: Adding stabilizing excipients such as arginine, sucrose, or non-ionic detergents (e.g., Tween-20) to the reaction buffer can help to prevent protein aggregation.

  • Control Crosslinker Concentration: Use the lowest effective concentration of the crosslinker to minimize non-specific binding and aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene with my protein?

The optimal pH depends on the target amino acid. For targeting lysine residues, a pH range of 8.5 to 9.5 is generally recommended to ensure the primary amine is deprotonated and thus more nucleophilic. For tyrosine and histidine , a pH range of 7.0 to 8.5 is a good starting point. It is highly recommended to perform a pH optimization experiment for your specific protein and crosslinker system.

Q2: Can the 2-hydroxyethylcarbamoyl side chain react with my protein?

Under typical bioconjugation conditions, the amide and hydroxyl groups of the side chain are significantly less reactive than the sulfonyl fluoride. Therefore, the primary reaction will be the covalent bond formation between the sulfonyl fluoride and a nucleophilic amino acid residue.

Q3: How can I confirm that the crosslinking reaction has occurred and that the low yield is due to steric hindrance?

You can use several analytical techniques to monitor the reaction:

  • SDS-PAGE: A successful crosslinking reaction that results in dimerization or multimerization of your protein will show a shift to a higher molecular weight on the gel.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method. An increase in the mass of your protein corresponding to the mass of the crosslinker will confirm conjugation. You can also use mass spectrometry to determine the number of crosslinker molecules attached per protein molecule.

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to separate the conjugated protein from the unconjugated protein and unreacted crosslinker, allowing for quantification of the reaction yield.

If these methods show low levels of conjugation, and you have already optimized reaction parameters like pH and temperature, steric hindrance is a likely culprit.

Q4: Are there alternative crosslinkers I can use if steric hindrance with 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is insurmountable?

Yes, if you consistently face issues with this specific crosslinker, consider alternatives with different structural properties:

  • Crosslinkers with Longer Spacer Arms: Utilizing a crosslinker with a long, flexible spacer arm, such as a PEG-based linker, can help to overcome steric hindrance by increasing the distance between the reactive group and the bulky part of the molecule.

  • Crosslinkers with Different Reactive Groups: If the sulfonyl fluoride is being hindered, you might consider a different chemistry altogether, such as using an NHS-ester to target amines or a maleimide to target cysteines, with a linker that is less sterically demanding.

Experimental Protocols

Protocol 1: General Procedure for Crosslinking a Protein with 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene

  • Protein Preparation: Prepare your protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL.

  • Crosslinker Stock Solution: Prepare a 10-50 mM stock solution of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene in anhydrous DMSO or DMF.

  • Reaction Setup: Add the desired molar excess of the crosslinker stock solution to the protein solution. A good starting point is a 20-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: pH Optimization Screen

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0, 9.5). Ensure the buffers are amine-free.

  • Set Up Parallel Reactions: Set up identical crosslinking reactions as described in Protocol 1, with each reaction using a different pH buffer.

  • Analyze Results: After the incubation period, analyze a small aliquot from each reaction by SDS-PAGE or mass spectrometry to determine the optimal pH for your specific system.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Solution(s)
Low/No YieldSteric hindrance from the carbamoyl side chainOptimize pH, increase temperature, extend reaction time, increase crosslinker molar excess.
Inaccessible target residuesComputational modeling, site-directed mutagenesis, use of longer linkers.
Non-specific Binding/AggregationHydrophobicity of the crosslinkerOptimize solvent conditions (add co-solvent), include excipients, control crosslinker concentration.

Visualizations

Diagram 1: Potential Steric Hindrance

StericHindrance cluster_protein Protein Surface cluster_crosslinker Crosslinker Protein Target Amino Acid (e.g., Lysine) SO2F Sulfonyl Fluoride (-SO2F) SO2F->Protein Desired Reaction Benzene Benzene Ring SideChain Carbamoyl Side Chain (-CONH(CH2)2OH) SideChain->Protein Steric Hindrance

Caption: Conformational flexibility of the carbamoyl side chain can physically block the reactive sulfonyl fluoride group from accessing the target amino acid on the protein surface.

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Low Crosslinking Yield Check_Conditions Optimize Reaction Conditions? (pH, Temp, Time, Conc.) Start->Check_Conditions Assess_Accessibility Assess Target Residue Accessibility? Check_Conditions->Assess_Accessibility No Improvement Success Successful Crosslinking Check_Conditions->Success Improvement Consider_Alternatives Consider Alternative Crosslinkers/Strategies? Assess_Accessibility->Consider_Alternatives Inaccessible Assess_Accessibility->Success Accessible Consider_Alternatives->Success New Strategy Works

Caption: A stepwise approach to troubleshooting low crosslinking yields, from optimizing reaction conditions to considering alternative strategies.

References

  • Witte, K., Windeck, A.-K., & Lang, K. (2020). 2-Hydroxy-N-(2-hydroxyethyl)benzamide.
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
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  • Šimková, K., & Wanner, J. (2025, December 2). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 30(23), 6393.
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Reference Data & Comparative Studies

Validation

Comparative Reactivity of Meta vs Para Fluorosulfonyloxy Benzene Derivatives: A Comprehensive Guide

Executive Summary Aryl fluorosulfates (fluorosulfonyloxy benzene derivatives, Ar-OSO₂F) have emerged as privileged pharmacophores and versatile synthetic intermediates. Unlike their highly reactive sulfonyl fluoride or c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl fluorosulfates (fluorosulfonyloxy benzene derivatives, Ar-OSO₂F) have emerged as privileged pharmacophores and versatile synthetic intermediates. Unlike their highly reactive sulfonyl fluoride or chlorosulfate counterparts, aryl fluorosulfates boast remarkable stability under physiological conditions, resisting hydrolysis while remaining poised for activation. This unique "context-dependent" reactivity is harnessed in two primary domains: Proximity-enabled Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry for covalent protein labeling [1], and Transition-metal-catalyzed cross-coupling where they act as robust pseudohalides [2].

For researchers and drug development professionals, selecting between the meta and para isomers of these derivatives is not a trivial structural decision; it fundamentally alters the thermodynamic and kinetic landscape of the reaction. This guide objectively compares the reactivity profiles of meta vs para fluorosulfonyloxy benzene derivatives, detailing the causality behind their divergent behaviors and providing validated experimental protocols.

Mechanistic Foundations & Causality

Steric Dynamics in SuFEx Protein Labeling

In the context of covalent drug design and chemical biology, aryl fluorosulfates act as latent electrophiles. They remain inert until binding to a protein pocket brings the S(VI) center into precise spatial alignment with a nucleophilic residue (e.g., Lys, Tyr, His).

The isomerism of the fluorosulfate group dictates its capture radius within a rigid protein interface:

  • Para-Isomers: Derivatives like para-fluorosulfate-L-tyrosine (FSY) project the -OSO₂F warhead linearly. In compact protein-protein interaction (PPI) interfaces, this rigid geometry often results in orientation misalignment, preventing the SuFEx reaction even if the target residue is in close proximity [3].

  • Meta-Isomers: Shifting the warhead to the meta position (e.g., mFSY) introduces a critical degree of freedom. The phenyl ring can rotate around the Cβ-Cγ bond, sweeping the fluorosulfate group through a wider spatial arc. This increased reaction area allows meta-derivatives to capture nucleophiles that are sterically elusive to para-isomers [3].

Electronic Effects in Cross-Coupling

In transition-metal catalysis (e.g., Pd- or Ni-catalyzed Catellani reactions or esterifications), aryl fluorosulfates function as stable, low-cost alternatives to triflates [2]. The reactivity here is governed by the oxidative addition of the low-valent metal into the C–O bond.

  • The position of electron-withdrawing or electron-donating substituents relative to the -OSO₂F group (meta vs para) alters the electron density at the ipso-carbon through a balance of inductive and resonance effects.

  • Generally, para-substitution with electron-withdrawing groups strongly accelerates oxidative addition via resonance stabilization of the transition state, whereas meta-substitution relies primarily on inductive effects.

Visualizations of Reaction Pathways

SuFEx_Pathway A Aryl Fluorosulfate (Meta or Para Isomer) B Non-Covalent Protein Complex A->B C Proximity-Induced S-F Bond Activation B->C D Nucleophilic Attack (Lys, Tyr, His) C->D E Stable Covalent Conjugate D->E

Caption: Proximity-enabled SuFEx reaction pathway for aryl fluorosulfates.

Cross_Coupling A Ar-OSO2F (Pseudohalide) C Oxidative Addition (C-O Cleavage) A->C B Pd(0) Catalyst B->C D Transmetalation / Migratory Insertion C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Cross-Coupled Product E->F

Caption: Catalytic cycle of Pd-mediated cross-coupling using aryl fluorosulfates.

Comparative Performance Data

Table 1: SuFEx Labeling Efficiency in Protein Targets

Data synthesized from comparative studies on Transthyretin (TTR) imaging probes and genetically encoded unnatural amino acids [1][3].

Derivative TypeTarget Protein SystemNucleophileIncubation TimeLabeling EfficiencyMechanistic Observation
Meta-Fluorosulfate (Probe 3)Transthyretin (TTR WT)Lys151 - 6 h>95% Optimal trajectory for Lys15 attack; rapid covalent complex formation.
Para-Fluorosulfate (Probe 4)Transthyretin (TTR WT)Lys1524 h<50% Suboptimal alignment in the T4-binding pocket restricts reactivity.
Para-Uaa (FSY)HER2/EGFR BindersTyr/His16 hLow/Variable Rigid side chain prevents warhead from reaching misaligned nucleophiles.
Meta-Uaa (mFSY)HER2/EGFR BindersTyr/His16 hHigh (>80%) Cβ-Cγ rotation expands capture radius, enabling robust cross-linking.
Table 2: Cross-Coupling Reactivity (Catellani Reaction)

Data based on Pd/NBE-mediated sequential alkylation-arylation of phenol fluorosulfates [2].

Substrate (Ar-OSO₂F)Substituent PositionYield (%)Catalyst SystemSelf-Validation Metric
4-Cyanophenyl fluorosulfatePara (-CN)88%Pd(OAc)₂ / NBEGC-MS: Complete consumption of starting material.
3-Cyanophenyl fluorosulfateMeta (-CN)82%Pd(OAc)₂ / NBEGC-MS: Single product peak, no isomeric mixtures.
4-Methoxyphenyl fluorosulfatePara (-OCH₃)<10%Pd(OAc)₂ / NBETLC: Starting material persists; EDG inhibits oxidative addition.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols incorporate built-in validation steps to confirm reaction success before proceeding to downstream applications.

Protocol 1: Synthesis of Aryl Fluorosulfates from Phenols

This method utilizes sulfuryl fluoride gas (SO₂F₂) or a solid surrogate like AISF to convert phenols to fluorosulfates.

  • Preparation: Dissolve the starting phenol (1.0 equiv, e.g., meta- or para-hydroxybenzoic acid derivative) in anhydrous CH₂Cl₂ (0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 2.0 equiv) to the solution at room temperature. Stir for 10 minutes.

  • Fluorosulfation:

    • If using SO₂F₂ gas: Bubble SO₂F₂ through the solution using a balloon or pressurized system for 2–4 hours.

    • If using AISF (solid surrogate): Add AISF (1.2 equiv) in one portion and stir vigorously.

  • Reaction Monitoring (Validation Step 1): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The highly polar phenol spot should disappear, replaced by a non-polar, UV-active fluorosulfate spot.

  • Workup: Wash the organic layer with 1M HCl, followed by brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Final Validation (Validation Step 2): Analyze the crude product via ¹⁹F NMR. A characteristic sharp singlet between +35 to +40 ppm confirms the presence of the -OSO₂F group.

Protocol 2: In Vitro Protein Cross-linking (SuFEx)

Evaluating the proximity-enabled reactivity of mFSY vs FSY incorporated proteins against target receptors.

  • Protein Incubation: Mix the purified fluorosulfate-encoded binder (e.g., 1 µM dZHER2 containing mFSY or FSY) with its target receptor (1 µM HER2 ECD) in 20 µL of PBS (pH 7.4).

  • Reaction Conditions: Incubate the mixture at 37 °C for 16 hours to allow non-covalent binding followed by SuFEx covalent cross-linking.

  • Denaturation: Add 4x Laemmli Sample Buffer (containing β-mercaptoethanol) to the mixture and heat at 95 °C for 10 minutes. Note: The S-F bond in unreacted fluorosulfates is stable to these conditions.

  • Validation Step (SDS-PAGE & Intact MS):

    • Run the samples on a 4–12% SDS-PAGE gel. A successful covalent reaction will show a distinct, higher-molecular-weight band corresponding to the Binder-Receptor conjugate, resistant to denaturation.

    • Confirm the exact mass of the cross-linked complex using Intact Protein LC-MS (QTOF). The mass should equal the sum of both proteins minus 20 Da (loss of HF).

Protocol 3: Pd-Catalyzed Catellani Reaction with Aryl Fluorosulfates

Utilizing aryl fluorosulfates as pseudohalides for ortho-alkylation/ipso-arylation.

  • Setup: In a thoroughly dried Schlenk tube under nitrogen, combine the aryl fluorosulfate (0.2 mmol), alkyl bromide (1.5 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol %), norbornene (NBE, 100 mol %), and K₂CO₃ (6 equiv).

  • Solvent Addition: Add anhydrous DMF to reach a substrate concentration of 0.2 M.

  • Heating: Seal the tube and heat the mixture at 80 °C for 5 hours.

  • Validation Step (GC-MS): Withdraw a 10 µL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS. The chromatogram should show the disappearance of the fluorosulfate starting material and the emergence of the heavily substituted biaryl product.

  • Purification: Dilute the cooled mixture with water, extract with EtOAc, and purify via flash column chromatography.

References

  • Baranczak, A., Liu, Y., Connelly, S., Du, W.-G. H., Greiner, E. R., Genereux, J. C., Wiseman, R. L., Eisele, Y. S., Bradbury, N. C., Dong, J., Noodleman, L., Sharpless, K. B., Wilson, I. A., Encalada, S. E., & Kelly, J. W. (2015). A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans. Journal of the American Chemical Society, 137(23), 7404–7414.[Link]

  • Bieliūnas, V., & De Borggraeve, W. M. (2019). Introduction of Aryl Fluorosulfates into the Realm of Catellani Reaction Substrates. The Journal of Organic Chemistry, 84(23), 15706–15717.[Link]

  • Klauser, P. C., Berdan, V. Y., Cao, L., & Wang, L. (2022). Encoding latent SuFEx reactive meta-fluorosulfate tyrosine to expand covalent bonding of proteins. Chemical Communications, 58(49), 6861–6864.[Link]

Safety & Regulatory Compliance

Safety

1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene proper disposal procedures

Proper Disposal and Handling Procedures for 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry becomes increasingly foundational in drug discovery and chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal and Handling Procedures for 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene

As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry becomes increasingly foundational in drug discovery and chemical biology, laboratory professionals must adapt their safety and disposal protocols to match the unique physicochemical properties of SuFEx reagents. 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is a highly functionalized aryl fluorosulfate. While traditional sulfur electrophiles (like sulfonyl chlorides) require immediate aqueous quenching due to their violent reactivity, aryl fluorosulfates operate under entirely different mechanistic rules.

This guide provides the authoritative, self-validating protocols required to safely manage, segregate, and dispose of 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene waste.

The Mechanistic Causality of Aryl Fluorosulfate Disposal

A common and potentially dangerous misconception in laboratory safety is that all S(VI)-fluoride species are highly reactive and prone to rapid hydrolysis. If a researcher attempts to "quench" 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene using standard aqueous basic solutions (e.g., sodium bicarbonate), the compound will not degrade. Instead, it will persist in the aqueous phase, creating a hidden environmental toxicity risk.

The "Why" Behind the Protocol: Aryl fluorosulfates exhibit remarkable hydrolytic stability due to the oxygen-mediated resonance stabilization of the electrophilic sulfur center[1]. Studies on structurally similar aryl fluorosulfates demonstrate that they remain >99% intact without degradation after 24 hours in phosphate-buffered saline (pH 7.4)[1]. Furthermore, they are highly stable even at extremes of pH and temperature compared to their chlorosulfate or sulfonyl fluoride counterparts[2].

Because aqueous quenching is ineffective, the only definitive and environmentally safe method for disposal is physical segregation followed by high-temperature incineration [3].

Quantitative Stability & Reactivity Comparison
Physicochemical PropertyAryl Fluorosulfates (e.g., Target Compound)Traditional Aryl Sulfonyl Fluorides
Hydrolytic Stability (pH 7.4, 24h) >99% Intact (Highly Stable)Readily Hydrolyzed
S(VI) Electrophilicity Ameliorated (Oxygen-mediated resonance)High
Aqueous Quenching Efficacy Ineffective (Persists in solution)Effective (Rapid degradation)
Primary Disposal Route High-Temperature IncinerationAqueous Neutralization
Spill Decontamination Alcohol-based scrubbingAqueous basic scrubbing

Self-Validating Disposal Protocols

The following step-by-step methodologies ensure that 1-Fluorosulfonyloxy-3-(2-hydroxyethylcarbamoyl)benzene is safely contained and prepped for Environmental Health & Safety (EH&S) removal.

Protocol A: Routine Laboratory Waste Segregation (Lab Packing)

Use this protocol for reaction residues, expired stock solutions, and mother liquors.

  • Phase Segregation: Separate waste into solid and liquid streams. Do not mix this compound with strong aqueous bases (e.g., >1M NaOH) in long-term storage carboys, as prolonged exposure to extreme bases can cause a slow, uncontrolled release of fluoride ions.

  • Containment: Transfer liquid waste into a high-density polyethylene (HDPE) or glass container. Ensure the cap is tightly sealed to prevent solvent evaporation, which would leave behind concentrated toxic residues.

  • Labeling: Label the container clearly as "Hazardous Chemical Waste: Contains Aryl Fluorosulfate (Toxic/Irritant) - DO NOT MIX WITH AQUEOUS ACIDS/BASES".

  • Validation Check: Before sealing the waste container, visually inspect the solution. Because aryl fluorosulfates are highly stable, they will not generate gas upon addition to neutral organic waste. If pressure buildup or bubbling is observed, an incompatible cross-reaction is occurring; immediately leave the fume hood sash down and contact EH&S.

  • Storage: Store in a designated secondary containment tray in a well-ventilated fume hood or flammable storage cabinet until EH&S pickup for incineration.

Protocol B: Accidental Spill Containment and Decontamination

Use this protocol if the neat solid or a highly concentrated solution is spilled on the benchtop or floor.

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don double nitrile gloves, splash goggles, and a chemically resistant lab coat.

  • Containment & Absorption: Surround the spill with an inert absorbent material such as silica gel, diatomite, or a universal chemical binder[3].

    • Causality Note: Do not use water or basic neutralizing agents. The compound is highly hydrophobic and stable; water will simply smear the chemical across the surface, increasing the contamination footprint.

  • Mechanical Removal: Sweep the absorbed mixture using non-sparking tools (if flammable solvents are present) and transfer it to a solid hazardous waste container.

  • Surface Decontamination: Scrub the contaminated surface thoroughly with an alcohol-based solvent (e.g., isopropanol or ethanol) to solubilize any remaining aryl fluorosulfate[3].

  • Validation Check: After scrubbing the spill area with alcohol, wipe the surface with a dry, white absorbent pad. The pad should show no residual discoloration or oily residue, confirming the hydrophobic compound has been fully solubilized and removed. Double-bag all contaminated PPE and cleaning materials for incineration.

Operational Workflow Visualization

The following decision tree outlines the logistical pathway for managing aryl fluorosulfate waste, ensuring that all materials are routed to high-temperature incineration rather than municipal sewer systems.

G Start Aryl Fluorosulfate Waste Generation Type Identify Waste Type Start->Type Spill Spill / Contaminated PPE Type->Spill Accidental Routine Reaction Residue / Stock Type->Routine Routine Absorb Absorb with Inert Material (Sand/Silica Gel) Spill->Absorb SolidBin Solid Hazardous Waste Bin (Double Bagged) Absorb->SolidBin State Physical State? Routine->State Solid Solid Waste State->Solid Liquid Liquid Solution State->Liquid Solid->SolidBin LiquidBin Organic Waste Container (Halogenated/Non-Halogenated) Liquid->LiquidBin EHS EH&S Collection & High-Temp Incineration SolidBin->EHS LiquidBin->EHS

Disposal workflow for aryl fluorosulfate waste, detailing spill and routine management.

References

  • Safety Data Sheet - ChemScene (4-(Fluorosulfonyloxy)benzoic acid)
  • Source: acs.
  • Source: scripps.

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